molecular formula C14H10F3N3O B11683269 N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide

N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11683269
M. Wt: 293.24 g/mol
InChI Key: DAABJQFUHQAUBD-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-3-carbohydrazide with 2-(trifluoromethyl)benzaldehyde. The E-configuration of the imine bond (C=N) is confirmed by NMR and X-ray crystallography in analogous structures .

This compound belongs to a broader class of pyridine-3-carbohydrazide derivatives, which are studied for their versatility in forming metal complexes and applications in medicinal chemistry (e.g., antimicrobial, anti-inflammatory, and anticancer activities) .

Properties

Molecular Formula

C14H10F3N3O

Molecular Weight

293.24 g/mol

IUPAC Name

N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H10F3N3O/c15-14(16,17)12-6-2-1-4-10(12)9-19-20-13(21)11-5-3-7-18-8-11/h1-9H,(H,20,21)/b19-9+

InChI Key

DAABJQFUHQAUBD-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Standard Protocol

In a typical procedure, pyridine-3-carbohydrazide (1.0 equiv) and 2-(trifluoromethyl)benzaldehyde (1.1 equiv) are refluxed in methanol or ethanol with a catalytic amount of glacial acetic acid (0.1–0.5 equiv) for 6–12 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol or methanol/water mixtures. Yields typically range from 70% to 86%.

Key Variables:

  • Solvent: Methanol provides faster reaction kinetics due to its polarity, while ethanol improves crystallinity.

  • Catalyst: Acetic acid enhances protonation of the carbonyl oxygen, facilitating nucleophilic attack. Substituting with HCl (0.1 M) reduces yields by 15–20% due to side reactions.

  • Stoichiometry: A 10% excess of aldehyde ensures complete conversion of the hydrazide.

One-Pot Synthesis from Pyridine-3-Carboxylate Esters

An alternative approach bypasses the isolation of pyridine-3-carbohydrazide by sequentially reacting ethyl pyridine-3-carboxylate with hydrazine hydrate and 2-(trifluoromethyl)benzaldehyde.

Stepwise Procedure

  • Hydrazide Formation: Ethyl pyridine-3-carboxylate (1.0 equiv) reacts with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 5 hours, yielding pyridine-3-carbohydrazide.

  • Condensation: Without isolation, 2-(trifluoromethyl)benzaldehyde (1.1 equiv) and acetic acid (0.3 equiv) are added, and the mixture is refluxed for an additional 8 hours.

Advantages:

  • Eliminates intermediate purification, reducing total synthesis time by 30%.

  • Achieves comparable yields (68–75%) to the classical method.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation step, reducing reaction times from hours to minutes.

Optimized Conditions

A sealed vessel containing pyridine-3-carbohydrazide (1.0 equiv), 2-(trifluoromethyl)benzaldehyde (1.1 equiv), and acetic acid (0.2 equiv) in methanol is irradiated at 140°C for 30 minutes under 200 W power. This method achieves yields of 82–89% with >95% purity.

Mechanistic Insights:
Microwave energy enhances molecular dipole rotation, increasing collision frequency between reactants. The elevated temperature promotes faster imine formation while minimizing decomposition.

Solid-State Mechanochemical Synthesis

Emerging techniques employ ball milling to achieve solvent-free condensation.

Procedure

Pyridine-3-carbohydrazide and 2-(trifluoromethyl)benzaldehyde (1:1.1 molar ratio) are ground in a planetary ball mill at 500 rpm for 45 minutes with two stainless steel balls (10 mm diameter). A catalytic amount of p-toluenesulfonic acid (5 mol%) is added to facilitate proton transfer.

Outcomes:

  • Yield: 65–72%

  • Purity: 90–94% (HPLC)

  • Sustainability: Eliminates solvent waste, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR (DMSO-d6)δ 12.21 (s, 1H, NH), 8.94 (s, 1H, CH=N), 8.65–7.52 (m, 7H, Ar-H)
13C NMR δ 162.1 (C=O), 158.9 (CH=N), 139.2–118.3 (Ar-C, CF3)
IR (KBr)3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1320 cm⁻¹ (C-F)

Crystallography

Single-crystal X-ray diffraction confirms the E-configuration of the imine bond, with dihedral angles of 8.2° between the pyridine and aryl rings.

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Scale-Up Feasibility
Classical Condensation70–866–12 h92–96High
One-Pot Synthesis68–7513 h88–90Moderate
Microwave-Assisted82–890.5 h95–98Low
Mechanochemical65–720.75 h90–94High

Challenges and Optimization Strategies

Byproduct Formation

  • Hydrazone Isomerization: Prolonged heating in acidic conditions may cause E-to-Z isomerization. Maintaining pH < 3 and temperatures below 80°C mitigates this issue.

  • Oxidation: Exposure to air oxidizes the imine bond. Conducting reactions under nitrogen atmosphere improves stability.

Solvent Selection

  • Polar Aprotic Solvents: DMF or DMSO increases solubility but complicates purification. Ethanol remains optimal for balancing reaction rate and workup.

Industrial-Scale Considerations

For kilogram-scale production, the classical method using ethanol and acetic acid is preferred due to:

  • Lower equipment costs (standard reflux apparatus).

  • Ease of product isolation via filtration.

  • Recyclability of ethanol (70–80% recovery) .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, potentially modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Substituent Effects on Phenyl Rings

Halogen-Substituted Derivatives

describes several pyridine-3-carbohydrazide derivatives with halogenated phenyl groups (Table 1):

Compound Name Substituent Melting Point (°C) Yield (%) Notable Properties
N'-[(2-Bromo-5-fluorophenyl)methylidene]pyridine-3-carbohydrazide 2-Br, 5-F 128 95 High yield, moderate stability
N'-[(2-Chloro-6-fluorophenyl)methylidene]pyridine-3-carbohydrazide 2-Cl, 6-F 186 88 High melting point, crystalline
N'-[(2,3-Difluorophenyl)methylidene]pyridine-3-carbohydrazide 2-F, 3-F 146 96 Optimal solubility in polar solvents

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br, F) increase melting points due to enhanced intermolecular dipole interactions .
  • The trifluoromethyl group in the target compound likely offers superior lipophilicity compared to halogens, influencing membrane permeability in biological systems .
Nitro-Substituted Derivatives

reports N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide (Table 2):

Property Value
Molecular Formula C₁₃H₁₀N₄O₃
Melting Point Not reported
SMILES C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)N+[O-]
Key Feature Nitro group at phenyl para position

Comparison :

  • However, nitro derivatives may exhibit lower thermal stability due to energetic instability .

Heteroaromatic Ring Variants

Pyridine-Based Analogues

describes N'-[(E)-(3-fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide dihydrate , where the phenyl ring is replaced by a fluorinated pyridine moiety:

Property Value
Crystal System Monoclinic, P2₁/c
Unit Cell Parameters a = 7.3023 Å, b = 14.4031 Å
Hydrogen Bonding Stabilized by water molecules

Comparison :

  • The fluoropyridine substituent introduces a heterocyclic ring, enhancing π-stacking interactions in the crystal lattice. This contrasts with the phenyl-based target compound, which relies on van der Waals forces .

Bioactivity and Metal Coordination

Antimicrobial and Anti-Inflammatory Activity

and highlight hydrazones as ligands for Cu(II) and Zn(II) complexes. For example:

  • N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-3-carbohydrazide forms stable 1:2 (metal:ligand) complexes with Cu(II), showing enhanced antimicrobial activity compared to the free ligand .
  • The trifluoromethyl group in the target compound may improve binding to bacterial enzymes due to its hydrophobicity and steric effects .
Comparative Chelation Efficiency
  • Chloro and nitro derivatives exhibit stronger coordination with transition metals (e.g., Fe(III)) due to higher electronegativity, as seen in .
  • The trifluoromethyl group may reduce chelation efficiency compared to -NO₂ or -Cl but improve selectivity for specific biological targets .

Structural and Spectroscopic Differences

compares N'-[(Z)-(2-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide (Z-isomer) with the E-isomer:

Parameter E-Isomer (Target Compound) Z-Isomer ()
NMR Chemical Shifts C=N δ ~160 ppm (¹³C) C=N δ ~158 ppm (¹³C)
Hydrogen Bonding Limited Strong intramolecular O-H⋯N

Comparison :

  • The Z-isomer forms intramolecular hydrogen bonds, stabilizing the structure and altering solubility .

Biological Activity

N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide is a hydrazone compound notable for its unique structural features, including a trifluoromethyl group attached to a phenyl ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the modulation of various biochemical pathways.

  • Molecular Formula : C14H10F3N3O
  • Molecular Weight : 293.24 g/mol
  • Functional Groups : Hydrazone (-NHN=CH-), Trifluoromethyl (-CF3), Pyridine

The trifluoromethyl group enhances the compound's chemical stability and reactivity, making it significant in various scientific fields, including medicinal chemistry and materials science.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features to this compound exhibit antimicrobial activity. For instance, pyrazole derivatives containing trifluoromethyl groups have shown effectiveness against antibiotic-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds not only inhibit bacterial growth but also prevent biofilm formation, which is critical in treating persistent infections .

Anticancer Activity

Preliminary investigations suggest that this compound may exhibit anticancer properties. The compound's ability to modulate enzymatic activity by binding to specific targets could influence cancer cell proliferation and survival. However, detailed mechanistic studies are required to elucidate its efficacy in cancer treatment fully.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. The presence of the trifluoromethyl group is believed to enhance binding affinity to molecular targets involved in inflammatory pathways, suggesting that it could serve as a therapeutic agent in managing inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects remain under investigation. Initial studies indicate that the compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Further research is necessary to clarify these interactions at the molecular level.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activity:

Compound NameStructural FeaturesUnique Characteristics
6-methyl-N'-[(Z)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazideContains furan ringPotential for different reactivity
4-(trifluoromethyl)benzaldehydeSimple aromatic aldehydePrecursor for various hydrazones
Pyridine-3-carbohydrazideContains only pyridine and hydrazoneBasic structure without additional functional groups

This table highlights how variations in structure can lead to differences in biological properties and potential applications across various fields of research.

Case Studies

  • Antimicrobial Efficacy : A study on pyrazole derivatives demonstrated that compounds with trifluoromethyl substitutions effectively inhibited the growth of antibiotic-resistant strains, suggesting a potential pathway for developing new antimicrobial agents based on similar structures .
  • Cancer Cell Modulation : Research into hydrazone compounds indicates that modifications at specific positions can enhance anticancer activity, making this compound a candidate for further exploration in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide, and how can reaction conditions be optimized?

  • The compound is synthesized via a condensation reaction between pyridine-3-carbohydrazide and 2-(trifluoromethyl)benzaldehyde under acidic or catalytic conditions. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and reaction time (4–12 hours). Optimization involves monitoring purity via TLC and adjusting stoichiometric ratios of reactants .
  • Methodological Tip : Use IR spectroscopy to confirm hydrazone bond formation (C=N stretch at ~1600 cm⁻¹) and NMR to verify E-configuration .

Q. How is the structural configuration of this compound validated, and what analytical techniques are essential?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the E-configuration and molecular geometry. For example, analogous hydrazides show dihedral angles between pyridine and aryl rings of ~10–20°, critical for intermolecular interactions .
  • Methodological Tip : Combine SCXRD with ¹H/¹³C NMR (e.g., pyridine proton signals at δ 8.5–9.0 ppm) and mass spectrometry for cross-validation .

Q. What are the primary biological activities associated with this compound?

  • Derivatives of pyridine-3-carbohydrazide exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For instance, trifluoromethyl groups enhance lipophilicity, improving membrane permeability .
  • Methodological Tip : Perform in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking to predict target binding (e.g., with DNA gyrase or kinases) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence bioactivity and binding mechanisms?

  • Comparative studies show that electron-withdrawing groups (e.g., -CF₃ at the ortho position) enhance binding to hydrophobic enzyme pockets. For example, 2-CF₃ derivatives exhibit higher IC₅₀ values against cancer cells than para-substituted analogs .
  • Methodological Tip : Use Hammett σ constants to correlate substituent effects with activity trends and validate via QSAR modeling .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

  • SCXRD data for similar hydrazides reveal hydrogen-bonded dimers (N–H···O=C) and π-π stacking between aromatic rings. For example, the crystal packing of N′-[(E)-(3-fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide dihydrate shows a monoclinic lattice (space group P21/c) with a-axis stacking .
  • Methodological Tip : Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., H···F interactions in trifluoromethyl derivatives) .

Q. How can contradictory data on biological efficacy be resolved?

  • Discrepancies in activity (e.g., inconsistent IC₅₀ values) may arise from purity issues or assay conditions. For example, impurities in hydrazide synthesis (e.g., unreacted aldehydes) can skew results .
  • Methodological Tip : Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., fixed pH and temperature) .

Q. What computational approaches are effective for studying its pharmacokinetic properties?

  • Molecular dynamics simulations predict ADMET profiles, such as blood-brain barrier permeability (logBB) and cytochrome P450 interactions. For example, trifluoromethyl groups reduce metabolic degradation but may increase hepatotoxicity risks .
  • Methodological Tip : Use SwissADME or Schrödinger’s QikProp to model bioavailability and toxicity .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile polar vs. nonpolar solvent compatibility?

  • The compound’s solubility dichotomy arises from its amphiphilic nature: the pyridine ring enhances polar solvent solubility (e.g., DMSO), while the trifluoromethylphenyl group favors nonpolar solvents (e.g., chloroform).
  • Methodological Tip : Conduct Hansen solubility parameter (HSP) analysis to identify optimal solvent blends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.